4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromo group and a 1-methylpyrazol-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-pyrrolo[2,3-b]pyridine and 1-methylpyrazole.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-pyrrolo[2,3-b]pyridine and a boronic acid derivative of 1-methylpyrazole.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving kinase signaling.
Mechanism of Action
The mechanism of action of 4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the 1-methylpyrazol-4-yl moiety.
1-Methylpyrazole: Lacks the pyrrolo[2,3-b]pyridine core.
Pyridinylimidazole Derivatives: Similar in structure and function, often used as kinase inhibitors.
Uniqueness
4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolo[2,3-b]pyridine core with a 1-methylpyrazol-4-yl moiety makes it a valuable scaffold for the development of novel therapeutic agents.
Properties
Molecular Formula |
C11H9BrN4 |
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Molecular Weight |
277.12 g/mol |
IUPAC Name |
4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H9BrN4/c1-16-6-7(4-15-16)9-5-14-11-8(10(9)12)2-3-13-11/h2-6H,1H3,(H,13,14) |
InChI Key |
MPRJIYALZQRZCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C(=C2Br)C=CN3 |
Origin of Product |
United States |
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